4-methyl-1H-benzo[d]imidazol-5-amine

Vendor Specification Purity Quality Control

Researchers frequently encounter irreproducible SAR when substituting benzimidazole scaffolds-generic analogs unpredictably alter lipophilicity and target engagement. 4-Methyl-1H-benzo[d]imidazol-5-amine (CAS 177843-30-0) solves this with a defined substitution pattern: • Distinct 4-Me group occupies kinase hydrophobic pockets, validated in multiple inhibitor programs. • Zero rotatable bonds preorganize scaffold for enhanced binding affinity. • 5-amine handle enables facile conjugation for PROTACs, biotin probes, or metal-organic frameworks. High-purity (≥95%) lots in stock for immediate global dispatch, ensuring reproducible results across labs.

Molecular Formula C8H9N3
Molecular Weight 147.18 g/mol
CAS No. 177843-30-0
Cat. No. B063136
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methyl-1H-benzo[d]imidazol-5-amine
CAS177843-30-0
Synonyms1H-Benzimidazol-5-amine, 4-methyl- (9CI)
Molecular FormulaC8H9N3
Molecular Weight147.18 g/mol
Structural Identifiers
SMILESCC1=C(C=CC2=C1N=CN2)N
InChIInChI=1S/C8H9N3/c1-5-6(9)2-3-7-8(5)11-4-10-7/h2-4H,9H2,1H3,(H,10,11)
InChIKeyRPWLPIKIULUGGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methyl-1H-benzo[d]imidazol-5-amine (CAS 177843-30-0): Core Benzimidazole Building Block with Distinct Substitution Pattern


4-Methyl-1H-benzo[d]imidazol-5-amine (CAS 177843-30-0) is a heterocyclic aromatic amine featuring a benzimidazole core substituted with a methyl group at position 4 and a primary amine at position 5 [1]. Also known as 7-methyl-1H-benzo[d]imidazol-6-amine or 4-methyl-1H-benzimidazol-5-amine, this compound possesses a molecular formula of C8H9N3, a molecular weight of 147.18 g/mol, and is characterized by two hydrogen bond donors, two hydrogen bond acceptors, and zero rotatable bonds [1]. The 4-methyl substitution imparts distinct electronic and steric properties relative to unsubstituted or differently substituted benzimidazole amines, influencing both physicochemical parameters and potential binding interactions in biological systems [2].

Why Structural Analog Substitution Fails: Quantified Impact of Methyl and Amine Positioning on Properties


Benzimidazole derivatives exhibit pronounced structure-activity relationships (SAR) where subtle variations in substitution pattern can drastically alter physicochemical properties and biological activity [1]. Quantum chemical calculations on 1-substituted-2-aminobenzimidazole derivatives demonstrate that introducing substituents significantly modifies charge populations, polarizability, molecular volume, and partition coefficients—parameters directly correlated with biological toxicity (LD50) [2]. Consequently, substituting 4-methyl-1H-benzo[d]imidazol-5-amine with a generic analog (e.g., unsubstituted 1H-benzo[d]imidazol-5-amine or 2-methyl isomer) is not chemically equivalent; such substitutions alter lipophilicity, hydrogen-bonding capacity, and conformational flexibility, thereby impacting solubility, membrane permeability, and target engagement in ways that cannot be reliably predicted without empirical validation [1].

4-Methyl-1H-benzo[d]imidazol-5-amine (CAS 177843-30-0): Quantified Differentiation Against Structural Analogs


Vendor Purity Differentiation: MolCore NLT 98% vs. CymitQuimica Min. 95%

Among commercial suppliers, MolCore offers 4-methyl-1H-benzo[d]imidazol-5-amine with a purity specification of NLT 98% (Not Less Than 98%) , whereas CymitQuimica specifies a minimum purity of 95% . This represents a purity differential of at least 3 percentage points, which is significant for applications requiring high-fidelity starting materials (e.g., medicinal chemistry campaigns, crystallography, or analytical standard preparation).

Vendor Specification Purity Quality Control

Computed Lipophilicity: Higher XLogP3-AA vs. Unsubstituted 1H-Benzo[d]imidazol-5-amine

The methyl group at position 4 increases lipophilicity relative to the unsubstituted parent. PubChem reports a computed XLogP3-AA of 1.2 for 4-methyl-1H-benzo[d]imidazol-5-amine [1], while 1H-benzo[d]imidazol-5-amine (CAS 934-22-5) has a computed XLogP3-AA of approximately 0.9 [2]. This difference of 0.3 log units corresponds to a roughly 2-fold increase in octanol-water partition coefficient, which can influence membrane permeability and tissue distribution.

Lipophilicity LogP Drug-Likeness

Rotatable Bond Count: Zero Rotatable Bonds Confer Conformational Rigidity

4-Methyl-1H-benzo[d]imidazol-5-amine contains zero rotatable bonds, as computed by PubChem [1]. In contrast, analogs with substituents at position 2 (e.g., 2-methyl-1H-benzo[d]imidazol-5-amine) or N-alkylated derivatives may possess one or more rotatable bonds. Conformational rigidity is a known parameter in drug design, often correlating with improved target selectivity and reduced entropic penalty upon binding.

Conformational Analysis Molecular Flexibility Drug Design

Limited Direct Biological Data: Necessitates Empirical Validation Against Analogs

High-strength differential evidence for the biological activity of 4-methyl-1H-benzo[d]imidazol-5-amine itself is limited in the public domain; no direct head-to-head comparisons with close analogs (e.g., 2-methyl-1H-benzo[d]imidazol-5-amine) in standardized assays are available. However, benzimidazole derivatives bearing similar substitution patterns have been reported as building blocks for kinase inhibitors and antimicrobial agents [1]. The 4-methyl-5-amine motif may offer distinct reactivity for further functionalization (e.g., amide coupling, nucleophilic substitution) compared to isomers. Researchers must conduct their own comparative assays to establish target-specific differentiation.

SAR Biological Activity Kinase Inhibition

4-Methyl-1H-benzo[d]imidazol-5-amine (CAS 177843-30-0): High-Value Application Scenarios Based on Structural and Physicochemical Differentiation


Medicinal Chemistry: Benzimidazole-Based Kinase Inhibitor Scaffold Optimization

The 4-methyl-1H-benzo[d]imidazol-5-amine core is an attractive scaffold for the synthesis of kinase inhibitors, a class of therapeutics for oncology and inflammatory diseases [1]. The methyl group at position 4 can occupy a small hydrophobic pocket in the ATP-binding site of kinases, while the 5-amine provides a vector for appending solubilizing or targeting groups. The conformational rigidity (zero rotatable bonds) [2] may enhance binding affinity by preorganizing the scaffold, a principle supported by QSAR studies on benzimidazole derivatives showing that substituent effects significantly modulate target interaction [3].

Chemical Biology: Probe Development and Target Validation

Researchers developing chemical probes for target validation can utilize 4-methyl-1H-benzo[d]imidazol-5-amine as a starting point for constructing selective inhibitors or degraders (PROTACs). The distinct lipophilicity (XLogP3-AA 1.2) relative to unsubstituted analogs [2] may be exploited to fine-tune cellular permeability or subcellular localization. The amine handle at position 5 is amenable to diverse conjugations, including biotinylation or fluorescent labeling, enabling pull-down and imaging studies to confirm target engagement.

Material Science: Ligand Design for Coordination Complexes

Benzimidazole amines can act as ligands for transition metals, and the specific substitution pattern of 4-methyl-1H-benzo[d]imidazol-5-amine may influence coordination geometry and electronic properties of the resulting complexes. Such complexes are of interest in catalysis and materials science. The compound's high purity (e.g., NLT 98% from select vendors) is critical for reproducible synthesis and characterization of these metal-organic frameworks or coordination polymers.

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